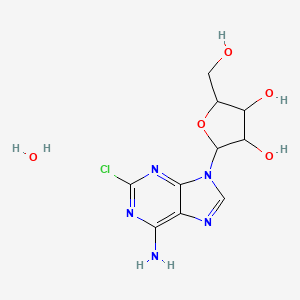![molecular formula C7H4ClIN2 B1593313 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 900514-08-1](/img/structure/B1593313.png)
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Descripción general
Descripción
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CIP) is a heterocyclic compound that has been studied for its potential applications in organic synthesis and for its biochemical and physiological effects. CIP is a member of the pyridine family, which consists of five-membered heterocyclic compounds with a nitrogen atom at the center and a ring of carbon and hydrogen atoms. CIP has a unique structure, with an iodine atom at the 3-position and a chlorine atom at the 5-position. Due to its versatile structure, CIP has been used in a variety of synthesis and research applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
Compounds structurally related to 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine are utilized in the synthesis of complex molecules. For instance, derivatives of pyrrolopyridine have been synthesized for potential applications in agrochemicals and medicinal compounds through reactions that involve rearrangements and halogenations indicative of their utility in constructing pharmacologically relevant structures (Ghelfi et al., 2003; Bovonsombat & Mcnelis, 1993).
Catalysis
Research into the catalytic activities of molybdenum(VI)-pyrazolylpyridine complexes in olefin epoxidation provides insight into the role of pyridine derivatives in catalysis. These studies highlight the potential of pyridine-based compounds in facilitating important chemical transformations, suggesting that 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine could play a role in catalytic systems (Coelho et al., 2011).
Material Science
Derivatives of pyrrolopyridine, similar to 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, have shown promise in the development of materials for organic electronics. Studies on tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, for example, demonstrate the potential of these compounds in optoelectronic applications due to their interesting optoelectronic properties and synthesis versatility (Martins et al., 2018).
Propiedades
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-4-1-5-6(9)3-11-7(5)10-2-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOGEVTAZHIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640109 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
900514-08-1 | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900514-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















